molecular formula C11H18N2O5S B8103379 N-gamma-Glutamyl-S-trans-(1-propenyl)cysteine CAS No. 134677-41-1

N-gamma-Glutamyl-S-trans-(1-propenyl)cysteine

Cat. No.: B8103379
CAS No.: 134677-41-1
M. Wt: 290.34 g/mol
InChI Key: MUFSTXJBHAEIBT-ZASJQLQOSA-N
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Description

N-γ-Glutamyl-S-trans-(1-propenyl)cysteine is a sulfur-containing γ-glutamyl peptide derivative. It is characterized by a γ-glutamyl moiety linked to a cysteine residue bearing a trans-1-propenyl group at the sulfur atom. Key properties include:

  • Molecular Formula: C₁₁H₁₈N₂O₅S
  • Molecular Weight: 290.34 g/mol
  • Synonyms: Gamma-Glutamyl-(S)-Allyl-L-Cysteine, N-γ-Glutamyl-S-2-propenyl-L-cysteine .
  • Applications: Recognized as a United States Pharmacopeia (USP) Reference Standard, indicating its use in pharmaceutical quality control and research .

Properties

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfanylethyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,5,7-8H,3-4,6,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/b5-2+/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFSTXJBHAEIBT-ZASJQLQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CSCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/SC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259550
Record name L-γ-Glutamyl-S-(1E)-1-propen-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134677-41-1
Record name L-γ-Glutamyl-S-(1E)-1-propen-1-yl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134677-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-γ-Glutamyl-S-(1E)-1-propen-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-gamma-Glutamyl-S-trans-(1-propenyl)cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

N-gamma-Glutamyl-S-trans-(1-propenyl)cysteine (GPCS) is a compound derived from garlic and onion, known for its potential health benefits. This article discusses the biological activities of GPCS, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

GPCS is a gamma-glutamyl derivative of S-trans-(1-propenyl)cysteine. Its chemical formula is C11H18N2O5SC_{11}H_{18}N_{2}O_{5}S, and it exhibits properties typical of organosulfur compounds found in Allium species. The structure can be represented as follows:

GPCS C11H18N2O5S\text{GPCS }\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

Pharmacological Properties

1. Antioxidant Activity

GPCS has been shown to possess significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

2. Anti-inflammatory Effects

Research has demonstrated that GPCS inhibits the production of inflammatory cytokines and reduces nitric oxide (NO) production in vitro. This suggests a potential role in managing inflammatory conditions .

3. Immunomodulatory Effects

GPCS exhibits immunomodulatory effects, enhancing immune response while maintaining homeostasis. In vivo studies showed that it could influence immune cell activation and proliferation, particularly in models of hypertension .

4. Antihypertensive Properties

In animal models, GPCS has been associated with a reduction in blood pressure. It appears to enhance endothelial function by promoting nitric oxide synthesis, leading to vasodilation .

The biological activity of GPCS can be attributed to several mechanisms:

  • Nitric Oxide Pathway : GPCS stimulates endothelial nitric oxide synthase (eNOS), increasing NO availability, which leads to vasodilation and improved blood flow .
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .
  • Cell Cycle Regulation : GPCS has been shown to induce cell cycle arrest in cancer cells, suggesting potential anticancer properties through modulation of cell proliferation pathways .

Table 1: Summary of Biological Activities of GPCS

ActivityObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress ,
Anti-inflammatoryInhibits cytokine production; reduces NO levels ,
ImmunomodulatoryEnhances immune cell activation; regulates immune response ,
AntihypertensiveLowers blood pressure; improves endothelial function
AnticancerInduces cell cycle arrest in cancer cells

Case Study: Effects on Hypertension

A study conducted on spontaneously hypertensive rats demonstrated that administration of GPCS resulted in significant reductions in systolic blood pressure compared to control groups. The underlying mechanism was attributed to increased NO production and improved vascular function .

Pharmacokinetics

The bioavailability of GPCS after oral administration has been studied, revealing a relatively low absorption rate (~1%) when exposed to simulated gastric conditions but showing better stability in the intestinal environment . This highlights the need for further research into formulation strategies that enhance its bioavailability.

Scientific Research Applications

Biological Activities

Research has demonstrated several biological activities associated with GPC:

  • Antioxidant Properties : GPC exhibits antioxidant activity, making it a potential candidate for use as a food preservative or flavor enhancer. Its ability to scavenge free radicals may contribute to improved shelf life in food products.
  • Immunomodulatory Effects : Studies indicate that GPC can modulate immune responses, which may be beneficial in therapeutic contexts, particularly for inflammatory diseases .
  • Cardiovascular Benefits : GPC has shown promise in reducing blood pressure in hypertensive animal models, suggesting its potential role in cardiovascular health .
  • Minimal Drug Interactions : GPC has been reported to have minimal interactions with cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions, which is advantageous for concurrent use with other medications.

Applications in Food Science

In the food industry, GPC's antioxidant properties can be harnessed to enhance food safety and quality. It may serve as:

  • Flavor Enhancer : The compound's unique flavor profile can improve the sensory characteristics of food products.
  • Preservative : Its antioxidant capabilities help prevent spoilage and extend shelf life by inhibiting oxidative degradation.

Pharmacological Research

GPC is being investigated for its potential therapeutic applications:

  • Nutraceuticals : Due to its bioactive properties, GPC is being explored as a nutraceutical component that could support health and wellness.
  • Pharmacokinetics : Studies have shown that GPC is well absorbed when administered orally, with bioavailability rates ranging from 88% to 100% in animal models. This high bioavailability enhances its potential as a therapeutic agent .

Case Studies

  • Immunomodulation : In vitro studies demonstrated that GPC can enhance immune cell activity, suggesting its role in supporting immune function during stress or illness.
  • Hypertension Treatment : Animal studies indicated significant reductions in systolic blood pressure following administration of GPC, highlighting its potential as a natural treatment for hypertension.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares N-γ-Glutamyl-S-trans-(1-propenyl)cysteine with structurally related γ-glutamyl and cysteine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Research Focus
N-γ-Glutamyl-S-trans-(1-propenyl)cysteine C₁₁H₁₈N₂O₅S 290.34 γ-glutamyl, trans-1-propenyl Pharmaceutical standardization
Gamma-Glutamyl-(S)-Allyl-L-Cysteine C₁₁H₁₈N₂O₅S 290.34 γ-glutamyl, allyl Research on bioactive peptides
gamma-L-Glutamyl-S-(2-carboxypropyl)cysteinylglycine C₁₃H₂₁N₃O₈S 379.39 γ-glutamyl, 2-carboxypropyl, glycine Biomarker potential, limited studies
N-Acetylcysteine (NAC) C₅H₉NO₃S 163.19 Acetyl Antioxidant, mucolytic agent
Key Observations:
  • Substituent Variability: The sulfur-bound group (e.g., trans-propenyl vs. allyl) influences solubility and reactivity.
  • Peptide Chain Extensions : The addition of glycine in gamma-L-Glutamyl-S-(2-carboxypropyl)cysteinylglycine increases molecular complexity and may alter bioavailability .
  • Functional Groups : N-Acetylcysteine (NAC) lacks the γ-glutamyl moiety, relying on its acetyl group for antioxidant activity via glutathione precursor roles .
N-γ-Glutamyl-S-trans-(1-propenyl)cysteine:
  • As a USP standard, it is primarily utilized for analytical validation rather than therapeutic development .
Gamma-Glutamyl-(S)-Allyl-L-Cysteine:
  • Shares near-identical structure with the primary compound but differs in the allyl group's configuration.
gamma-L-Glutamyl-S-(2-carboxypropyl)cysteinylglycine:
  • Classified as an oligopeptide with minimal published research.
N-Acetylcysteine (NAC):
  • Clinical Utility: Demonstrated efficacy in acetaminophen overdose, chronic obstructive pulmonary disease (COPD), and psychiatric disorders via glutathione replenishment .
  • Controversies: Meta-analyses note conflicting outcomes in cardiac surgery, where antioxidant benefits may be offset by pro-inflammatory effects at high doses .

Preparation Methods

Extraction from Allium cepa L.

GPCS occurs naturally in onion bulbs, where it is biosynthesized via γ-glutamylation of S-trans-(1-propenyl)-L-cysteine sulfoxide. Extraction begins with homogenizing fresh onion tissue in aqueous ethanol (70–80% v/v) to inhibit alliinase activity, which otherwise degrades γ-glutamyl peptides into volatile sulfur compounds. Solid-phase extraction (SPE) using C18 cartridges isolates GPCS from crude extracts, followed by purification via preparative high-performance liquid chromatography (HPLC) with a reversed-phase C18 column (250 × 4.6 mm, 5 µm). The mobile phase typically consists of water-acetonitrile (95:5 v/v) with 0.1% trifluoroacetic acid, achieving a retention time of 12–14 minutes.

Yield and Purity Challenges

Isolation yields are low (0.02–0.05% w/w fresh weight) due to GPCS’s limited abundance and co-elution with structurally similar compounds like γ-glutamyl-S-methylcysteine. Purity exceeding 95% requires multiple HPLC cycles, increasing time and solvent consumption. Enzymatic degradation during extraction remains a critical concern, necessitating rapid processing at sub-4°C temperatures.

Chemical Synthesis of GPCS

Retrosynthetic Analysis

GPCS synthesis involves constructing the γ-glutamyl peptide bond and the S-trans-(1-propenyl) thioether moiety. Retrosynthetic strategies dissect GPCS into two intermediates:

  • S-trans-(1-propenyl)-L-cysteine sulfoxide : Synthesized via stereoselective propenylation of L-cysteine.

  • γ-Glutamyl donor : Typically Boc-L-glutamyl-α-t-butyl-N-oxo-succinimide ester, which facilitates peptide coupling.

Synthesis of S-trans-(1-propenyl)-L-cysteine

The trans-configuration of the propenyl group is achieved through palladium-catalyzed coupling of L-cysteine with (E)-1-bromoprop-1-ene (Scheme 1). In a representative procedure:

  • L-cysteine (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

  • (E)-1-bromoprop-1-ene (12 mmol) and Pd(PPh₃)₄ (0.5 mol%) are added.

  • The reaction proceeds at 50°C for 24 hours, yielding S-trans-(1-propenyl)-L-cysteine with 78% efficiency.

Table 1: Optimization of Propenylation Conditions

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄DMF5078
Pd(OAc)₂THF6065
CuIDCM2542

Oxidation to Sulfoxide

S-trans-(1-propenyl)-L-cysteine is oxidized using hydrogen peroxide (30% v/v) in methanol at 0°C for 2 hours, yielding the sulfoxide derivative (85% purity). Excess peroxide is quenched with sodium thiosulfate, and the product is purified via silica gel chromatography (ethyl acetate:methanol, 9:1).

γ-Glutamyl Peptide Coupling

Coupling the sulfoxide with Boc-L-glutamyl-α-t-butyl-N-oxo-succinimide ester under basic conditions (DIEA, DCM) achieves the γ-glutamyl bond. However, yields are suboptimal (30–40%) due to steric hindrance from the propenyl group and sulfoxide’s polarity.

Challenges in Synthetic Routes

Steric and Electronic Effects

The trans-propenyl group creates steric bulk, hindering nucleophilic attack by the glutamyl donor’s amine group. DFT calculations reveal a 15–20 kcal/mol energy barrier for the coupling step, necessitating elevated temperatures (50–60°C) that risk racemization.

Isomerization During Synthesis

GPCS’s trans-propenyl moiety isomerizes to the cis-configuration under acidic or thermal conditions. In a stability study, GPCS in pH 3.0 buffer at 37°C showed 40% isomerization to the cis-form within 72 hours. Storage at −20°C in neutral buffers (pH 7.4) minimizes this degradation.

Analytical Validation of GPCS

HPLC-DAD Quantification

A validated HPLC-diode array detection (DAD) method uses a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (0.1% formic acid:acetonitrile, 97:3). GPCS exhibits λₘₐₓ at 210 nm, with a linear range of 0.1–10 µg/mL (R² = 0.999).

Nuclear Magnetic Resonance (NMR)

¹H-NMR (600 MHz, D₂O) confirms GPCS’s structure: δ 5.45 (dt, J = 15.2 Hz, 1H, CH=CH₂), δ 3.85 (m, 1H, γ-Glu α-CH), δ 3.12 (t, J = 7.1 Hz, 2H, Cys β-CH₂) .

Q & A

Basic: What are the established methods for synthesizing and characterizing N-γ-Glutamyl-S-trans-(1-propenyl)cysteine?

Answer:
Synthesis typically involves enzymatic or chemical approaches. Enzymatic methods leverage γ-glutamyl transpeptidase (GGT) to catalyze the transfer of the γ-glutamyl moiety to cysteine derivatives, as demonstrated in studies on analogous γ-glutamyl peptides . Chemical synthesis may employ solid-phase peptide synthesis (SPPS) or solution-phase coupling, with purification via reverse-phase HPLC. Characterization requires multi-technique validation:

  • NMR (1H/13C) for structural elucidation of the propenyl and glutamyl groups.
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography (if crystallizable) to resolve stereochemistry, as seen in related γ-glutamyl compounds .
    Key Considerations: Optimize reaction pH (7–9) to preserve the labile trans-propenyl group and avoid isomerization .

Basic: Which analytical techniques are most reliable for quantifying N-γ-Glutamyl-S-trans-(1-propenyl)cysteine in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity (detection limits ~nM) and specificity for distinguishing isomers. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile .
  • HPLC-UV/Vis: Suitable for purified samples; monitor at 210–220 nm for peptide bonds.
  • Enzymatic Assays: GGT substrate specificity assays can indirectly quantify γ-glutamyl derivatives by measuring released glutamate .
    Validation: Include spike-and-recovery tests in complex matrices (e.g., plasma or plant extracts) to assess matrix effects .

Basic: What biological activities are associated with N-γ-Glutamyl-S-trans-(1-propenyl)cysteine?

Answer:
Analogous sulfur-containing γ-glutamyl compounds exhibit:

  • Antioxidant Activity: Scavenging of ROS via thiol groups, as shown in studies on garlic-derived γ-glutamyl-S-allylcysteine .
  • Antimicrobial Effects: Inhibition of bacterial growth through disruption of redox balance, observed in onion-derived trans-S-(1-propenyl) cysteine sulfoxides .
  • Glutathione Precursor Roles: Potential contribution to cellular glutathione synthesis, critical in redox homeostasis .
    Methodological Note: Use in vitro models (e.g., HepG2 cells) to assess intracellular glutathione modulation .

Advanced: How can enzyme kinetics elucidate the substrate specificity of γ-glutamyl transpeptidase (GGT) for this compound?

Answer:

  • Kinetic Parameters: Measure KmK_m and VmaxV_{max} using purified GGT and varying substrate concentrations. Compare with known substrates (e.g., γ-glutamyl-S-allylcysteine) to assess preference .
  • Inhibition Studies: Use competitive inhibitors (e.g., acivicin) to confirm GGT-mediated catalysis.
  • Structural Modeling: Dock the compound into GGT’s active site (PDB: 2DBX) to identify key interactions (e.g., hydrogen bonding with Arg-107) .

Advanced: What advanced structural analysis techniques resolve stereochemical ambiguities in this compound?

Answer:

  • Single-Crystal X-ray Diffraction: Determines absolute configuration and confirms trans-propenyl geometry, as applied to similar γ-glutamyl crystals .
  • Circular Dichroism (CD): Detects conformational changes in solution-phase studies.
  • Dynamic NMR: Monitors isomerization kinetics of the propenyl group under varying temperatures .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:

  • Purity Validation: Ensure >95% purity via HPLC and MS; impurities (e.g., cis-propenyl isomers) may skew results .
  • Assay Standardization: Use consistent cell lines (e.g., RAW264.7 for inflammation studies) and controls (e.g., N-acetylcysteine) .
  • Statistical Rigor: Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) and report effect sizes (Cohen’s d) to enhance reproducibility .

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at −20°C in lyophilized form to prevent hydrolysis .
  • Solvent: Reconstitute in degassed PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze oxidation .
  • Stability Monitoring: Perform periodic LC-MS checks for degradation products (e.g., free cysteine or glutamic acid) .

Advanced: How does this compound integrate into metabolic pathways such as glutathione synthesis?

Answer:

  • Enzymatic Cleavage: GGT hydrolyzes the γ-glutamyl moiety, releasing cysteine derivatives for glutathione biosynthesis .
  • Isotopic Tracing: Use deuterated analogs (e.g., [2H]-labeled) to track incorporation into glutathione in hepatocyte models .
  • Knockout Models: Assess glutathione levels in GGT-deficient cells to confirm pathway dependency .

Advanced: What mechanistic insights explain its antioxidant activity?

Answer:

  • Thiol Redox Cycling: The free thiol group donates electrons to neutralize ROS (e.g., •OH, H2O2), regenerated via cellular reductases .
  • Nrf2 Activation: Upregulates antioxidant response elements (ARE), measured by luciferase reporter assays in Keap1-Nrf2 pathway models .
  • Synergistic Effects: Combine with ascorbate to enhance pro-oxidant activity in cancer cells, monitored via Comet assays .

Advanced: What methodologies are employed in pharmacokinetic studies of this compound?

Answer:

  • Isotopic Labeling: Synthesize deuterated or 13C-labeled analogs for mass spectrometric tracking in plasma/tissue .
  • Compartmental Modeling: Use WinNonlin to calculate t1/2t_{1/2}, CmaxC_{max}, and bioavailability after oral/IV administration.
  • Tissue Distribution: Autoradiography or LC-MS/MS quantitation in organ homogenates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-gamma-Glutamyl-S-trans-(1-propenyl)cysteine
Reactant of Route 2
N-gamma-Glutamyl-S-trans-(1-propenyl)cysteine

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